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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066 Get Quote

An In-Depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde: Properties, Synthesis, and

Applications

Abstract
This technical guide provides a comprehensive overview of 3-(3-Chlorophenyl)benzaldehyde
(CAS No: 400745-60-0), a biphenyl carbaldehyde of significant interest to researchers in

organic synthesis, medicinal chemistry, and materials science. The document delineates its

physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura cross-

coupling, and explores its chemical reactivity and potential applications. As a versatile

bifunctional building block, 3-(3-Chlorophenyl)benzaldehyde offers a unique combination of a

reactive aldehyde group and a tunable biphenyl scaffold, making it a valuable precursor for

complex molecular architectures. This guide is intended for scientists and drug development

professionals, offering both foundational data and field-proven insights into the practical

utilization of this compound.

Introduction
Contextualization within Biphenyl Carbaldehyde
Chemistry
Biphenyls represent a privileged structural class in chemistry, characterized by two phenyl rings

linked by a C-C single bond. This arrangement allows for rotational flexibility and electronic

communication between the rings, leading to distinct chemical behaviors.[1] The introduction of
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a carbaldehyde (–CHO) group transforms the biphenyl into a highly versatile synthetic

intermediate.[1] The aldehyde functionality is a reactive hub, amenable to a wide range of

transformations including oxidation to carboxylic acids, reduction to alcohols, and condensation

reactions to form Schiff bases or chalcones.[1] 3-(3-Chlorophenyl)benzaldehyde is a member

of this class, where the substitution pattern—a meta-chloro group on one ring and a meta-

formyl group on the other—presents a unique electronic and steric profile for targeted

synthesis.

Significance in Contemporary Organic Synthesis
The true value of 3-(3-Chlorophenyl)benzaldehyde lies in its potential as a sophisticated

building block. Substituted biphenyls are foundational to numerous commercial products,

including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] The aldehyde

handle on this specific compound provides a direct entry point for constructing more complex

derivatives. Its structure is particularly relevant in drug discovery, where biphenyl moieties are

often employed to probe hydrophobic pockets in protein targets, and in materials science,

where such rigid scaffolds can be incorporated into novel polymers or ligands for catalysis.[1]

Chemical Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is critical for its effective

application in experimental design. The key identifiers and physicochemical properties are

summarized below.

Table 1: Chemical Identifiers for 3-(3-Chlorophenyl)benzaldehyde
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Identifier Value Source

IUPAC Name
3-(3-

chlorophenyl)benzaldehyde
[1]

CAS Number 400745-60-0 [1]

Molecular Formula C₁₃H₉ClO [2]

Molecular Weight 216.66 g/mol [2]

InChI

InChI=1S/C13H9ClO/c14-13-

6-2-5-12(8-13)11-4-1-3-10(7-

11)9-15/h1-9H

[1]

SMILES
C1=CC(=CC(=C1)C2=CC(=C

C=C2)Cl)C=O
N/A

Table 2: Physicochemical Properties of 3-(3-Chlorophenyl)benzaldehyde

Property Value Notes

Appearance
Predicted: White to off-white

solid or oil

Based on similar biphenyl

compounds.

Boiling Point Data not available
Expected to be >300 °C at

atmospheric pressure.

Melting Point Data not available

Solubility

Predicted: Soluble in common

organic solvents (e.g., DCM,

THF, Ethyl Acetate); Insoluble

in water.

Based on its nonpolar biphenyl

core.[3]

Synthesis and Mechanistic Insights
Preferred Synthetic Route: The Suzuki-Miyaura Cross-
Coupling
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From a retrosynthetic perspective, the most efficient and reliable method for constructing the C-

C bond between the two aryl rings of 3-(3-Chlorophenyl)benzaldehyde is the Suzuki-Miyaura

cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern

organic synthesis due to its remarkable functional group tolerance, mild reaction conditions,

and high yields.[1] The choice of this pathway avoids the harsh conditions and poor

regioselectivity associated with older methods like Friedel-Crafts arylations. A plausible and

effective strategy involves coupling 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1]

Starting Materials Reaction Conditions

3-Bromobenzaldehyde

Suzuki-Miyaura
Cross-Coupling

3-Chlorophenylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Aqueous Workup &
Purification (Chromatography)

3-(3-Chlorophenyl)benzaldehyde

Click to download full resolution via product page

Fig. 1: Synthetic workflow for 3-(3-Chlorophenyl)benzaldehyde.

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol is a representative procedure and should be adapted and optimized based on

laboratory conditions and scale.
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Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and

reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq),

and potassium carbonate (2.5 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times. This step is critical as the palladium catalyst is oxygen-sensitive.

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of Toluene and Water as the

solvent. To this stirred suspension, add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl

acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by

flash column chromatography on silica gel to yield pure 3-(3-Chlorophenyl)benzaldehyde.

The Suzuki-Miyaura Catalytic Cycle
The efficacy of this synthesis is rooted in a well-understood catalytic cycle. Understanding this

mechanism allows for rational troubleshooting and optimization.
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Mechanistic Steps

Pd(0)L₂ R¹-Pd(II)L₂-X
 Ar¹-XOxidative

Addition

R¹-Pd(II)L₂-R²

 Ar²-B(OR)₂ + Base

Transmetalation

 Product (R¹-R²)

R¹-R²

Reductive
Elimination

Ar¹-X
(3-Bromobenzaldehyde)

Ar²-B(OR)₂
(Arylboronic Acid)Base X-B(OR)₂(OH)⁻ 1. Oxidative Addition of Ar-X to Pd(0) 2. Transmetalation with the boronic acid 3. Reductive Elimination to form C-C bond and regenerate Pd(0)

Click to download full resolution via product page

Fig. 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(3-Chlorophenyl)benzaldehyde stems from the orthogonal reactivity

of its two key functional regions: the aldehyde group and the biphenyl system.
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3-(3-Chlorophenyl)benzaldehyde

Carboxylic Acid

 Oxidation
(e.g., KMnO₄, PCC)

Primary Alcohol

 Reduction
(e.g., NaBH₄)

Imine / Schiff Base

 Condensation
(R-NH₂)

Alkene (via Wittig)

 Wittig Reaction
(Ph₃P=CHR)

Click to download full resolution via product page

Fig. 3: Key synthetic transformations of the aldehyde group.

Reactivity of the Aldehyde Moiety
The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This reactivity

is the basis for its most common and useful transformations.

Oxidation: Can be readily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid

using standard oxidizing agents like potassium permanganate or Jones reagent. This

provides access to a different class of biphenyl derivatives.

Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce

the aldehyde to [3-(3-chlorophenyl)phenyl]methanol, providing a primary alcohol for further

functionalization.

Condensation: Reacts with primary amines to form imines (Schiff bases), which are

important intermediates for the synthesis of heterocyclic compounds and ligands.
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Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig

reaction to form alkenes, or in aldol-type condensations to build more complex carbon

skeletons.[4]

Reactivity of the Biphenyl Core
The two aromatic rings can undergo electrophilic aromatic substitution (EAS). The substitution

pattern will be directed by the existing groups. The formyl group is a meta-director and

deactivating, while the chloro group is ortho-, para-directing but also deactivating. Further

substitution via EAS would likely require forcing conditions and may lead to mixtures of

isomers.

Analytical Characterization
Confirming the identity and purity of synthesized 3-(3-Chlorophenyl)benzaldehyde requires a

suite of spectroscopic techniques. The table below summarizes the expected spectral data

based on its structure and data from analogous compounds.[5][6][7]

Table 3: Predicted Spectroscopic Data for 3-(3-Chlorophenyl)benzaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/benzaldehyde-pharmaceutical-synthesis-applications-tj
https://www.benchchem.com/product/b1598066?utm_src=pdf-body
https://m.chemicalbook.com/SpectrumEN_587-04-2_1HNMR.htm
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.researchgate.net/publication/257842906_IR_Spectra_of_benzaldehyde_and_its_derivatives_in_different_aggregate_states
https://www.benchchem.com/product/b1598066?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Features

¹H NMR

δ ~10.0 ppm (s, 1H): Aldehyde proton (CHO).

Highly deshielded. δ ~7.4 - 8.0 ppm (m, 8H):

Complex multiplet region for the eight non-

equivalent aromatic protons on the two phenyl

rings.

¹³C NMR

δ ~192 ppm: Carbonyl carbon (C=O). δ ~125 -

145 ppm: Multiple signals for the 12 aromatic

carbons, including the two ipso-carbons of the

biphenyl linkage.

IR (Infrared)

~1700 cm⁻¹ (strong): C=O stretch of the

aromatic aldehyde. ~2820, 2720 cm⁻¹

(medium): C-H stretch (Fermi doublet) of the

aldehyde. ~3100-3000 cm⁻¹ (medium): Aromatic

C-H stretch. ~800-600 cm⁻¹ (strong): C-Cl

stretch.

Mass Spec (MS)

M⁺ = 216.03: Molecular ion peak. The isotopic

pattern for one chlorine atom (M⁺ and M+2

peaks in a ~3:1 ratio) would be a key diagnostic

feature.

Applications in Research and Development
Precursor in Medicinal Chemistry
The biphenyl scaffold is a common feature in many approved drugs. 3-(3-
Chlorophenyl)benzaldehyde is an attractive starting point for generating libraries of novel

compounds for biological screening. For example, it can be used to synthesize trazodone

analogues, which have shown antidepressant-like activity by targeting serotonin receptors like

5-HT1A.[8] The aldehyde can be converted into various functional groups to explore structure-

activity relationships (SAR) in lead optimization campaigns.

Building Block in Materials Science
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The rigid and conjugated nature of the biphenyl core makes it suitable for applications in

materials science. Derivatives of this compound could be explored for:

Ligand Synthesis: The aldehyde can be converted into chelating groups (e.g., imines,

oximes) to create ligands for transition metal catalysts.[1]

Organic Electronics: The biphenyl structure could be incorporated into larger conjugated

systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage
While specific toxicological data for 3-(3-Chlorophenyl)benzaldehyde is not readily available,

its hazards can be inferred from the structural class of chlorinated aromatic aldehydes. The

following guidance is based on data for 3-Chlorobenzaldehyde.[9][10]

Table 4: GHS Hazard Information (Inferred)

Hazard Classification Precautionary Statements

Pictograms GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing

vapor/mist.P280: Wear

protective gloves/eye

protection.P305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin,

eyes, and clothing.[11]

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant

gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from

incompatible materials such as strong oxidizing agents and strong bases.[9]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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